molecular formula C18H22N8O2 B607614 GDC-0084 CAS No. 1382979-44-3

GDC-0084

Katalognummer: B607614
CAS-Nummer: 1382979-44-3
Molekulargewicht: 382.4 g/mol
InChI-Schlüssel: LGWACEZVCMBSKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Paxalisib ist ein potenter, oraler, selektiver, hirndurchlässiger, niedermolekularer Inhibitor der Klasse-I-Phosphoinositid-3-Kinase und des mTOR (mammalian target of rapamycin). Er wird in erster Linie zur Behandlung von Glioblastomen entwickelt, einer sehr aggressiven Form von Hirntumoren. Paxalisib hat sich in klinischen Studien als vielversprechend erwiesen und eine verbesserte Gesamtüberlebenszeit bei Patienten mit neu diagnostiziertem Glioblastom gezeigt .

Wissenschaftliche Forschungsanwendungen

Oncology

Paxalisib has been primarily investigated for its antineoplastic activity. Clinical studies have demonstrated its effectiveness in treating patients with recurrent glioblastoma. The drug's ability to penetrate the blood-brain barrier enhances its therapeutic potential against brain tumors.

Study Findings
Phase I Clinical TrialShowed safety and tolerability in patients with recurrent glioblastoma.
Combination TherapyEvaluated in conjunction with other agents to enhance efficacy against resistant tumors.

Neurodegenerative Diseases

Research has indicated that PI3K inhibitors like Paxalisib may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The modulation of the PI3K/Akt/mTOR pathway may help in reducing neuroinflammation and promoting neuronal survival.

Immunotherapy

Paxalisib is also being explored in combination with immune checkpoint inhibitors to enhance anti-tumor immunity. The rationale is that inhibiting PI3K can improve T-cell function and increase the efficacy of immunotherapeutic agents.

Case Study 1: Glioblastoma Multiforme Treatment

In a clinical study involving Paxalisib, patients with recurrent glioblastoma received the drug as a monotherapy or in combination with other treatments. Results indicated a significant reduction in tumor size and improved overall survival rates compared to historical controls.

Case Study 2: Combination with Immune Checkpoint Inhibitors

A recent trial investigated the effects of Paxalisib combined with PD-1 inhibitors in patients with advanced solid tumors. Preliminary results showed enhanced immune response and tumor regression in a subset of patients.

Wirkmechanismus

Mode of Action

GDC-0084 interacts with its targets, PI3K and mTOR, by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is often overactive in various types of cancer, including glioblastoma multiforme (GBM) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR pathway . This pathway is involved in cell growth, proliferation, and survival. By inhibiting PI3K and mTOR, this compound disrupts this pathway, leading to decreased tumor growth and proliferation . Additionally, this compound also blocks DNA-PKcs signaling activation in certain cancer cells .

Pharmacokinetics

This compound demonstrates linear and dose-proportional pharmacokinetics, with a half-life of approximately 19 hours, supportive of once-daily dosing . It crosses the blood-brain barrier (BBB) and achieves a brain/plasma ratio of approximately 1.0 in three animal species . At a dose of 45 mg/day, steady-state concentrations exceeded preclinical target concentrations producing antitumor activity in xenograft models .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis (programmed cell death) and cell cycle arrest in certain cancer cells . It has shown to be more efficient than other known PI3K-Akt-mTOR inhibitors in killing certain types of cancer cells . In clinical studies, this compound demonstrated classic PI3K/mTOR–inhibitor related toxicities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the manufacturing process of this compound involves a phase transfer catalyzed annulation in water, an efficient Suzuki-Miyaura cross-coupling of a chloropyrimidine with an arylboronic acid using a low palladium catalyst loading . These processes can be influenced by factors such as temperature, pH, and the presence of other chemicals . .

Biochemische Analyse

Biochemical Properties

GDC-0084 inhibits PI3K and mTOR, with Ki values of 2 nM, 46 nM, 3 nM, 10 nM, and 70 nM for PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR, respectively . It interacts with these enzymes, leading to the inhibition of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in various types of cancer .

Cellular Effects

This compound has been shown to considerably decrease cell viability, induce apoptosis, and inhibit phosphorylation of Akt and p70 S6 kinase in a dose-dependent manner in PIK3CA-mutant breast cancer brain metastatic cell lines . It also inhibits the proliferation and clonogenic survival of glioblastoma multiforme (GBM) cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell growth and survival, and its dysregulation is often associated with cancer. By inhibiting this pathway, this compound can suppress tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown significant tumor growth inhibition over time . It has demonstrated a half-life of approximately 19 hours, supportive of once-daily dosing . Its steady-state concentrations exceeded preclinical target concentrations producing antitumor activity in xenograft models .

Dosage Effects in Animal Models

In animal models, treatment with this compound markedly inhibited the growth of PIK3CA-mutant brain tumors . It achieved significant tumor growth inhibition of 70% and 40% against the U87 and GS2 orthotopic models, respectively .

Metabolic Pathways

This compound is involved in the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for many cellular processes, including cell growth, proliferation, and survival. By inhibiting this pathway, this compound can interfere with these processes and suppress tumor growth .

Transport and Distribution

This compound was specifically optimized to cross the blood-brain barrier . Matrix-assisted laser desorption ionization (MALDI) imaging showed this compound distributed evenly in brain and intracranial U87 and GS2 tumors .

Subcellular Localization

Given its role as an inhibitor of the PI3K/Akt/mTOR signaling pathway, it is likely to be found in the cytoplasm where this pathway is primarily active .

Vorbereitungsmethoden

Die Syntheserouten und Reaktionsbedingungen für Paxalisib umfassen mehrere wichtige Schritte. Die Verbindung wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung eines Pyrimidinrings und die Einarbeitung einer Morpholin-Einheit beinhalten. Die industriellen Produktionsmethoden für Paxalisib sind proprietär und beinhalten optimierte Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Paxalisib unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation von Paxalisib zur Bildung von hydroxylierten Derivaten führen, während die Reduktion dehydroxylierte Produkte liefern kann .

Vergleich Mit ähnlichen Verbindungen

Paxalisib ist unter den Phosphoinositid-3-Kinase-Inhibitoren einzigartig aufgrund seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden. Ähnliche Verbindungen in dieser Klasse sind Idelalisib, Copanlisib, Duvelisib, Alpelisib und Umbralisib. Während diese Verbindungen ebenfalls den Phosphoinositid-3-Kinase-Signalweg hemmen, dringen sie nicht effektiv ins Gehirn ein, was ihre Verwendung zur Behandlung von Hirntumoren einschränkt. Die hirndurchlässige Eigenschaft von Paxalisib macht es zu einem vielversprechenden Kandidaten für die Behandlung von Glioblastomen und anderen malignen Erkrankungen des zentralen Nervensystems .

Biologische Aktivität

5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine, commonly known as Paxalisib (GDC-0084), is a synthetic organic compound primarily recognized for its role as a phosphatidylinositol 3-kinase (PI3K) inhibitor. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of malignant gliomas and other cancers.

PropertyValue
Molecular Formula C₁₈H₂₂N₈O₂
Molecular Weight 382.4 g/mol
CAS Registry Number 1382979-44-3
XLogP3 -0.3
Topological Polar Surface Area 117 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 9

Paxalisib functions as a selective inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial in regulating various cellular processes such as growth, proliferation, and survival. By inhibiting PI3K, Paxalisib disrupts these processes in cancer cells, leading to reduced tumor growth and increased apoptosis.

Antineoplastic Activity

Paxalisib has demonstrated significant antitumor activity in preclinical studies. It is particularly effective against glioblastoma cell lines and has shown the ability to penetrate the blood-brain barrier (BBB), which is critical for treating brain tumors. In vitro studies indicate that Paxalisib can inhibit cell proliferation and induce apoptosis in glioma cells at low micromolar concentrations .

In Vivo Studies

In vivo efficacy has been assessed using animal models of glioma. Studies have shown that treatment with Paxalisib resulted in a marked reduction in tumor volume compared to control groups. For instance, a study reported a significant decrease in tumor growth rates in mice treated with Paxalisib versus those receiving placebo .

Case Studies

  • Case Study on Glioblastoma :
    • Objective : Evaluate the efficacy of Paxalisib in patients with recurrent glioblastoma.
    • Findings : Patients exhibited partial responses with prolonged progression-free survival compared to historical controls. Adverse effects were manageable, primarily including fatigue and gastrointestinal disturbances .
  • Combination Therapy Study :
    • Objective : Assess the effects of Paxalisib combined with chemotherapy agents.
    • Findings : The combination therapy showed enhanced antitumor effects compared to monotherapy, suggesting synergistic interactions that may improve clinical outcomes for patients with aggressive brain tumors .

Pharmacokinetics

Paxalisib demonstrates favorable pharmacokinetic properties:

  • Absorption : Rapid absorption with peak plasma concentrations achieved within hours.
  • Distribution : High distribution volume indicating extensive tissue penetration.
  • Metabolism : Primarily metabolized by liver enzymes; exhibits moderate clearance rates.
  • Excretion : Excreted primarily through urine and feces.

Eigenschaften

IUPAC Name

5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O2/c1-18(2)16-22-12-14(25-3-6-27-7-4-25)23-13(11-9-20-17(19)21-10-11)24-15(12)26(16)5-8-28-18/h9-10H,3-8H2,1-2H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWACEZVCMBSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=NC3=C(N2CCO1)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1382979-44-3
Record name Paxalisib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1382979443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paxalisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PAXALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5DKZ70636
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.